N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Description
This compound belongs to the spiro[indole-thiadiazole] class, characterized by a fused bicyclic system where indole and 1,3,4-thiadiazole rings share a common spiro carbon. Key structural features include:
- 3-(4-Methoxyphenoxy)propyl chain: Introduces hydrophobicity and modulates steric bulk, likely influencing receptor binding.
- 5'-Methyl and 2'-oxo groups: These substituents may affect conformational flexibility and hydrogen-bonding interactions.
While physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula (estimated as C27H26N4O5S) suggests moderate lipophilicity, suitable for drug-like properties .
Properties
IUPAC Name |
N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-15-6-11-21-20(14-15)24(28(17(3)30)26-23(34-24)25-16(2)29)22(31)27(21)12-5-13-33-19-9-7-18(32-4)8-10-19/h6-11,14H,5,12-13H2,1-4H3,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEMVFDDGRESST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCCOC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are various bacterial strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus , and Gram-positive such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium . These targets play a crucial role in the survival and proliferation of these bacteria.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis , while molecules 1, 3, and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the target bacteria. All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein.
Biological Activity
N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a complex organic compound that incorporates a spirothiadiazole and indole framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Antitumor Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant antitumor activity. The mechanism is often linked to the inhibition of specific enzymes involved in cancer cell proliferation. For instance, a study highlighted the synthesis of various thiadiazole derivatives that demonstrated cytotoxic effects against different cancer cell lines, suggesting that modifications to the thiadiazole structure can enhance biological efficacy .
Antimicrobial Properties
This compound has also been studied for its antimicrobial properties. It has shown activity against a range of bacterial strains, indicating its potential as an antimicrobial agent. The presence of the methoxyphenoxy group may contribute to this activity by enhancing membrane permeability or interacting with bacterial enzymes.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through in vitro studies. Thiadiazole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Such mechanisms could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The spirothiadiazole structure may inhibit specific enzymes involved in metabolic pathways related to tumor growth and inflammation.
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their overall therapeutic effects.
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of various thiadiazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited IC50 values in the micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa), suggesting a promising avenue for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of thiadiazole derivatives showed that modifications at the phenoxy position significantly enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The study concluded that introducing hydrophobic groups could improve interaction with bacterial membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spiro[indole-thiadiazole] Derivatives
(a) N-[3'-Acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide (CAS 905787-62-4)
- Molecular Formula : C24H26N4O4S.
- Key Differences: 4-Ethoxybenzyl substituent vs. 3-(4-methoxyphenoxy)propyl chain.
(b) N-{3'-Acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide (CAS 905787-64-6)
- Molecular Formula : C23H23ClN4O4S.
- Key Differences: 4-Chlorophenoxyethyl group: Introduces electron-withdrawing Cl, altering electronic distribution and possibly improving metabolic stability.
- Bioactivity : Unreported, but chloro-substituted analogs often exhibit enhanced cytotoxicity in medicinal chemistry .
Structural Comparison Table
Non-Spiro Thiadiazole/Acetamide Derivatives
(a) N-(5-Amino-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide
- Structure : Indazole core with 4-ethoxyphenylacetamide.
- Bioactivity : Demonstrated anti-proliferative activity in cancer cell lines .
- Comparison : The indazole moiety differs from the target’s spiro system, but shared acetamide and aryl groups highlight the importance of these fragments in bioactivity.
(b) 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methoxy, ethoxy) enhance lipophilicity and may improve blood-brain barrier penetration.
- Halogenated substituents (e.g., Cl) increase metabolic stability and cytotoxicity .
Synthetic Strategies :
- Protection/deprotection steps (e.g., trityl groups in ) are critical for regioselective functionalization .
- Spiro ring formation likely involves cyclization under acidic or basic conditions, as seen in related thiadiazole syntheses .
Bioactivity Trends :
Preparation Methods
Synthesis of the Indole Moiety
The indole core is synthesized via hypervalent iodine-mediated intramolecular cyclization , a method validated for regioselective indole formation . Starting with 2-alkenylaniline derivatives, treatment with phenyliodonio sulfamate (PISA) in aqueous acetonitrile induces C–H amination and cyclization to yield 5-methylindole-2,3-dione . The methyl group at position 5 is introduced using methyl magnesium bromide in a Grignard reaction, followed by oxidation with pyridinium chlorochromate (PCC) to stabilize the indole-2-one structure .
Key reaction conditions:
Formation of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole component is synthesized via thiosemicarbazide cyclization , a widely used method for heterocyclic systems . Reacting thiosemicarbazide with acetic anhydride in pyridine generates 2-amino-1,3,4-thiadiazole. Subsequent treatment with chloroacetyl chloride introduces a reactive chloride at position 5, enabling spiro junction formation .
Critical parameters :
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Cyclization agent : Acetic anhydride (3.0 equiv)
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Base : Pyridine (2.5 equiv)
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Reaction time : 6 hours
Construction of the Spiro Architecture
The spiro[indole-3,2'- thiadiazole] system is assembled through a Mitsunobu reaction , coupling the indole-2-one and 5-chloro-1,3,4-thiadiazole intermediates . Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF), the oxygen of the indole-2-one attacks the electrophilic carbon of the thiadiazole, forming the spiro center .
Optimization insights :
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Molar ratio : Indole-2-one : thiadiazole = 1 : 1.1
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Temperature : 0°C to room temperature
Introduction of the 4-Methoxyphenoxypropyl Side Chain
The 3-(4-methoxyphenoxy)propyl group is installed via nucleophilic alkylation . The spiro intermediate is treated with 1-bromo-3-(4-methoxyphenoxy)propane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) . The reaction proceeds via SN2 mechanism, with the secondary amine of the thiadiazole acting as the nucleophile.
Reaction details :
Acetylation of Amine Groups
Final acetylation is achieved using acetic anhydride in glacial acetic acid . The primary amine on the thiadiazole ring reacts with excess acetic anhydride under reflux to form the acetamide functionality . A second acetylation at position 4 of the indole is performed selectively using acetyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst .
Stepwise conditions :
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First acetylation :
-
Second acetylation :
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol . Structural confirmation employs:
Challenges and Optimization
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Spiro junction regioselectivity : Controlled by steric effects of the 5-methyl group on the indole .
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Side-chain installation : Excess alkylating agent (1.5 equiv) minimizes dimerization .
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Acetylation selectivity : DMAP ensures acetylation at the less hindered indole position .
Scalability and Industrial Relevance
The synthesis is scalable to gram quantities with consistent yields (58–75%) . Industrial adaptation would require:
Q & A
Q. How are degradation products identified and characterized during stability studies?
- Workflow :
Forced Degradation : Expose the compound to heat (40°C), light (1.2 million lux-hours), and hydrolytic conditions .
LC-HRMS : Identify degradants via accurate mass and fragmentation patterns .
Isolation : Semi-preparative HPLC to collect degradants for NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
